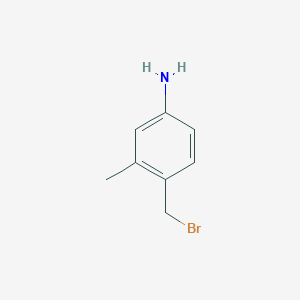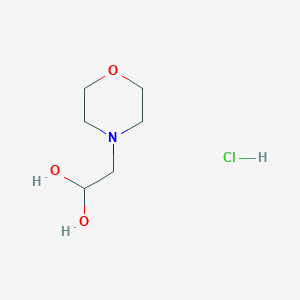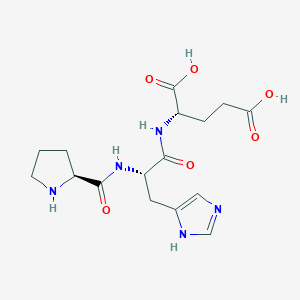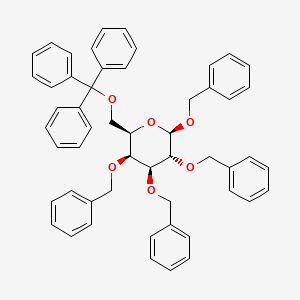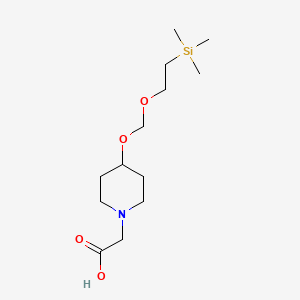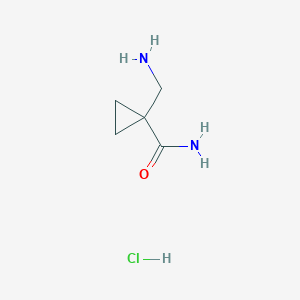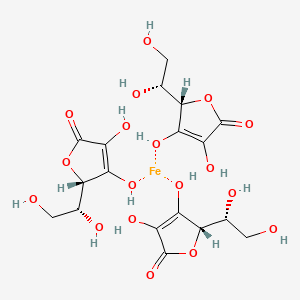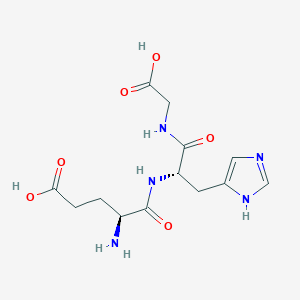
H-Glu-His-Gly-OH
Vue d'ensemble
Description
“H-Glu-His-Gly-OH” is a tripeptide composed of three amino acids: Glutamic Acid (Glu), Histidine (His), and Glycine (Gly). It’s a type of peptide that has potential applications in various fields due to its unique properties .
Synthesis Analysis
Peptides are typically synthesized by linking amino acids via amide (or peptide) bonds formed between the NH2 group of one and the CO2H group of another . The synthesis of a similar tripeptide, H-Lys-Lys-Gly-OH, was reported where the peptide chain was extended from the C-terminus by synthesizing dicarbobenzoxylysine and carbobenzoxylysine methyl ester hydrochloride and condensing them .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its bonds. The amide groups in peptides are planar, and the configuration about the C−N bond is usually trans . The exact molecular structure of “H-Glu-His-Gly-OH” would need to be determined through methods like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Peptides undergo various chemical reactions, most notably the formation of peptide bonds during synthesis. They can also undergo reactions such as hydrolysis, which breaks the peptide bonds . Specific reactions for “H-Glu-His-Gly-OH” would depend on the conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence and structure. These properties can include solubility, stability, and reactivity. The exact properties of “H-Glu-His-Gly-OH” would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Activity of Novel Glutathione Analogues
A study conducted by Cacciatore et al. (2003) focused on the synthesis and characterization of novel glutathione (GSH) analogues, including H-Glo(-Ser-Gly-OH)-OH and H-Glo(-Asp-Gly-OH)-OH. These compounds were designed to inhibit human GST P1-1, demonstrating the potential for biochemical research into enzyme inhibition and therapeutic applications. The study also highlighted the use of urethanic fragments as substitutions in peptide synthesis, illustrating the versatility of peptide analogues in scientific research (Cacciatore et al., 2003).
Toxicity and Biological Properties of Glycyl-l-Prolyl-l-Glutamate Pseudotripeptides
The toxicity and biological properties of GPE pseudotripeptides, including their anti-inflammatory, antiapoptotic, and anticancer properties, were evaluated by Turkez et al. (2022). This research underscores the importance of understanding the safety and efficacy of peptide analogues, which can lead to the development of novel therapeutic agents for treating various disorders (Turkez et al., 2022).
Hydrogen-Bond Structures in Proteins
The study by Takei et al. (2008) on the hydrogen-bond structures of carboxylic acids in proteins, such as Asp and Glu, contributes to our understanding of enzymatic reactions and the role of specific amino acids in protein function. This research aids in deciphering the complex interactions within proteins, which is crucial for drug design and understanding protein mechanisms (Takei et al., 2008).
Fragmentation Reactions of Protonated Peptides
Research by Harrison (2003) on the fragmentation reactions of protonated peptides containing glutamic acid or glutamine offers insights into the behavior of peptides under ionization, which is fundamental for mass spectrometry analysis and peptide sequencing. This work underscores the importance of detailed peptide characterization for biochemical research (Harrison, 2003).
Adsorption Processes on Hydroxyapatite Surfaces
The adsorption behavior of amino acids like Gly and Glu on hydroxyapatite (HAP) surfaces was explored by Pan et al. (2007), revealing how these amino acids influence the crystallization of inorganic crystals. This study is relevant for understanding biomineralization processes and the design of biomaterials (Pan et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O6/c14-8(1-2-10(19)20)12(23)18-9(3-7-4-15-6-17-7)13(24)16-5-11(21)22/h4,6,8-9H,1-3,5,14H2,(H,15,17)(H,16,24)(H,18,23)(H,19,20)(H,21,22)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYNVKEUINBGL-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-His-Gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



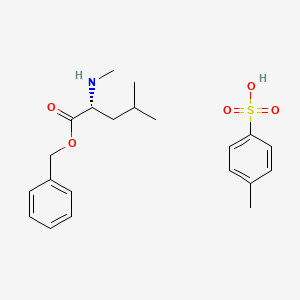
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
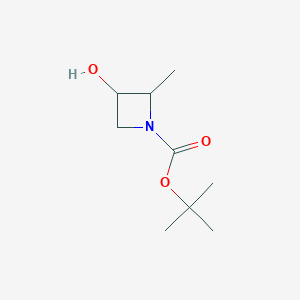
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
